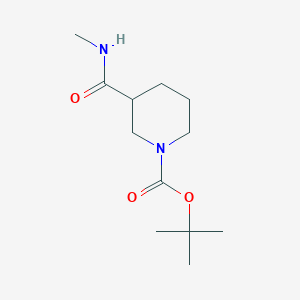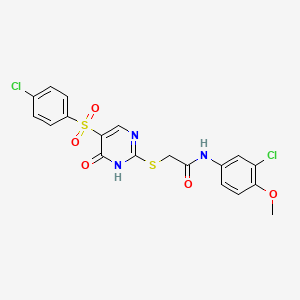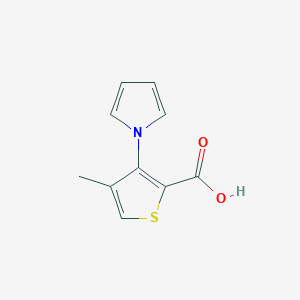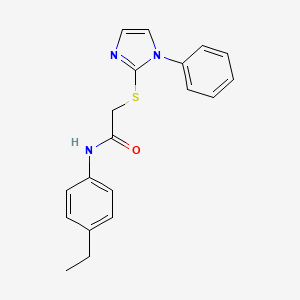
1-Azido-3-(chloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-3-(chloromethyl)benzene, also known as ACMB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of benzene and has a molecular weight of 171.56 g/mol. ACMB is a highly reactive compound that can be synthesized through various methods, and its mechanism of action is well-understood.
科学的研究の応用
Synthesis of Heterocyclic Compounds
1-Azido-3-(chloromethyl)benzene is a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in medicinal chemistry and material science. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels, showcasing its role in developing corrosion-resistant materials (Negrón-Silva et al., 2013). Furthermore, the compound participates in reactions yielding aminophosphonium-substituted indazoles, indicating its versatility in synthesizing nitrogen-containing heterocycles with potential applications in various chemical industries (Tannoux et al., 2020).
Synthesis of Benzene Derivatives
This compound is instrumental in synthesizing benzene derivatives, which are crucial in organic chemistry and material science. For example, the compound is used in the preparation of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) benzene, a compound synthesized using microwave irradiation, showcasing modern synthesis techniques (Yu-huan, 2012). Moreover, it plays a role in the thermolysis of cycloadducts between aryl azides and hexamethyl-Dewar-benzene, which is crucial for understanding the thermal behavior of azide-containing benzene derivatives (Christl et al., 2005).
作用機序
Target of Action
Azides are known to react with terminal alkynes in a process called the azide-alkyne huisgen cycloaddition . This reaction forms 1,2,3-triazoles, which are heterocyclic compounds .
Mode of Action
The mode of action of 1-Azido-3-(chloromethyl)benzene involves its azide group. Azides are known to undergo reactions such as reduction and free-radical bromination . In the case of reduction, azides can be reduced to amines . In free-radical bromination, a glycosyl azide can produce the corresponding N-bromoglycosylimine .
Biochemical Pathways
The formation of 1,2,3-triazoles through the azide-alkyne huisgen cycloaddition can potentially affect various biochemical pathways, given the wide range of biological activities exhibited by triazoles .
Result of Action
The products of its reactions, such as amines and 1,2,3-triazoles, can have various effects depending on their specific structures and the context of their formation .
生化学分析
Biochemical Properties
1-Azido-3-(chloromethyl)benzene plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. The azido group in this compound can participate in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes. This interaction is facilitated by enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, interacting with nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent bonding. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The azido group can participate in cycloaddition reactions, forming stable triazole linkages with alkynes. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The chloromethyl group, on the other hand, can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as thiols and amines. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modify specific proteins and enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with biomolecules. This compound can also affect the levels of metabolites by modifying enzymes involved in metabolic processes, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. The activity and function of this compound can be influenced by its localization within the cell .
特性
IUPAC Name |
1-azido-3-(chloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKGMXNGHRHHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120692-80-0 |
Source


|
| Record name | 1-azido-3-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)

